2-Chlorobenzylamine

描述

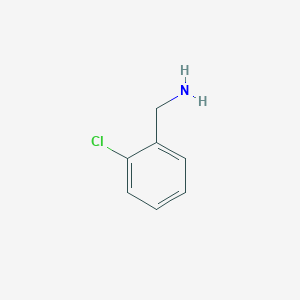

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2-chlorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDNKZCVYQDGKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Record name | 2-CHLOROBENZYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059002 | |

| Record name | 2-Chlorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-chlorobenzylamine appears as a colorless liquid with a slight amine odor. Somewhat soluble in water. Denser than water. Vapors are heavier than air. Inhalation of vapors may severely irritate mucous membranes and upper respiratory tract. May severely irritate and possible burn skin. Severe eye irritant. May cause permanent damage or temporary blindness. | |

| Record name | 2-CHLOROBENZYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

89-97-4 | |

| Record name | 2-CHLOROBENZYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chlorobenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chlorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L790J4Y7A3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization for 2 Chlorobenzylamine Production

Classical and Established Synthetic Pathways

Gabriel Synthesis Modifications

The Gabriel synthesis offers a robust and high-yield pathway to 2-chlorobenzylamine from 2-chlorobenzyl chloride, proceeding through a phthalimide (B116566) intermediate. google.com This method is favored for its ability to produce a clean primary amine, avoiding the over-alkylation products often seen in direct amination. masterorganicchemistry.com

The initial step of the Gabriel synthesis involves the reaction of 2-chlorobenzyl chloride with an alkali metal salt of phthalimide, typically potassium phthalimide. google.com This nucleophilic substitution reaction forms N-(2-chlorobenzyl)phthalimide. The reaction can be performed with or without a solvent. google.com When no solvent is used, the temperature is limited by the boiling point of 2-chlorobenzyl chloride. google.com In the presence of an unreactive solvent like dimethylformamide (DMF), the reaction is typically conducted at temperatures ranging from 60°C up to the reflux temperature of the mixture. google.comprepchem.com

A common industrial practice involves the in situ formation of potassium phthalimide from phthalimide and potassium carbonate. google.comresearchgate.net Using a slight excess (5-10%) of potassium phthalimide helps to drive the reaction to completion. This step is highly efficient and essentially self-purifying, requiring only a simple wash to remove the inorganic salt by-product. google.com

Table 1: Reaction Parameters for the Formation of N-(2-chlorobenzyl)phthalimide

| Parameter | Value/Condition | Source |

|---|---|---|

| Reactants | 2-Chlorobenzyl Chloride, Potassium Phthalimide | google.com |

| Solvent | Dimethylformamide (DMF) or None | google.comprepchem.com |

| Temperature | 60°C to Reflux | google.com |

| Key Reagent | Potassium Carbonate (for in situ generation) | google.comresearchgate.net |

| Stoichiometry | 5-10% excess of Potassium Phthalimide | |

Once the N-(2-chlorobenzyl)phthalimide intermediate is formed, the next step is to cleave the phthalimide ring to release the primary amine. google.com This can be achieved through acid or base hydrolysis.

One-step acid hydrolysis, using 40–60% sulfuric acid at reflux, cleaves both amide bonds simultaneously to yield this compound sulfate. The free amine is then liberated by basification. This method, however, tends to result in moderate yields of 60-70%.

Base hydrolysis can be performed in one or two steps. A one-step process using 40–60% potassium hydroxide (B78521) (KOH) under reflux for extended periods (15–100 hours) directly produces this compound and potassium phthalate, with yields around 80-85%.

A preferred two-step hydrolysis involves an initial cleavage with a 10-30% aqueous KOH solution to form the potassium salt of 2-chlorobenzylphthalamic acid. Subsequent treatment with a mixture of water and concentrated hydrochloric acid completes the cleavage, precipitating phthalic acid and leaving the desired this compound hydrochloride in the filtrate. google.comprepchem.com This method can achieve high yields, with one documented procedure reporting a 98% yield of this compound with 99% purity. prepchem.com

Table 2: Comparison of Hydrolytic Cleavage Methods for N-(2-chlorobenzyl)phthalimide

| Method | Reagents | Conditions | Yield | By-products | Source |

|---|---|---|---|---|---|

| One-Step Acid Hydrolysis | 40-60% H₂SO₄ | Reflux, 25 hours | 60-70% | Phthalic Acid | |

| One-Step Base Hydrolysis | 40-60% KOH | Reflux, 15-100 hours | 80-85% | Potassium Phthalate, 2-Chlorobenzylphthalamate |

| Two-Step Base/Acid Hydrolysis | 1. 20% aq. KOH 2. H₂O/conc. HCl | 1. Reflux, 18.3 h 2. Reflux, 22.5 h | 98% | Phthalic Acid, 2-Chlorobenzylphthalamic Acid | prepchem.com |

An alternative to hydrolysis is hydrazinolysis, often referred to as the Ing-Manske procedure. masterorganicchemistry.com This method involves reacting the N-(2-chlorobenzyl)phthalimide intermediate with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O) in an alcohol solvent such as methanol (B129727) or ethanol. google.com The reaction is typically carried out at temperatures from 40°C to reflux and is usually complete within 1 to 10 hours. google.com This process yields this compound and a stable, insoluble by-product, phthalylhydrazide. The amine is then easily separated by acid-base extraction. While effective, with yields generally in the 85-90% range, the high toxicity of hydrazine is a significant drawback, requiring stringent safety measures.

Phthalimide Ring Cleavage via Hydrolytic Mechanisms

Reductive Amination Approaches

Reductive amination provides a direct route to this compound from 2-chlorobenzaldehyde. google.comontosight.ai This process involves the reaction of the aldehyde with ammonia (B1221849) to form an intermediate imine, which is then reduced in the same pot to the corresponding primary amine. mdpi.comd-nb.info The key to this synthesis is the choice of catalyst and reaction conditions to ensure high selectivity and yield while preventing side reactions. mdpi.com

Catalytic hydrogenation is a common method, employing catalysts such as Raney nickel or Raney cobalt under hydrogen pressure. google.comgoogle.com.pg One patented process describes the use of a Raney nickel catalyst in methanol, with the addition of disodium (B8443419) tetraborate (B1243019) (borax), at temperatures of 90°C to 120°C and a hydrogen pressure of up to 140 bar. google.comgoogle.com.pg This method has been shown to produce this compound with a selectivity of up to 95.87%. google.com.pg The addition of sulfur compounds like dimethyl sulfoxide (B87167) can further modify the catalyst's activity. google.com Other catalytic systems, including those based on iron, have also been developed for the reductive amination of aldehydes to primary amines. d-nb.info

Table 3: Reductive Amination of 2-Chlorobenzaldehyde

| Parameter | Value/Condition | Source |

|---|---|---|

| Substrate | 2-Chlorobenzaldehyde | google.com |

| Nitrogen Source | Ammonia | google.com |

| Catalyst | Raney Nickel or Raney Cobalt | google.comgoogle.com.pg |

| Pressure | 20-250 bar H₂ | google.com |

| Temperature | 90-120°C | google.com |

| Additive | Disodium tetraborate (Borax) | google.com |

| Selectivity | Up to 95.87% | google.com.pg |

Direct Amination of 2-Chlorobenzyl Chloride with Ammonia

The most direct conceptual route to this compound is the reaction of 2-chlorobenzyl chloride with ammonia. google.com However, this method presents significant challenges. The primary amine product is itself a nucleophile and can react with the starting benzyl (B1604629) chloride, leading to the formation of secondary (di-(2-chlorobenzyl)amine) and tertiary amine by-products. masterorganicchemistry.com To minimize this over-alkylation, a large excess of ammonia is required. google.com

The reaction is often carried out using liquid ammonia, which necessitates refrigeration to maintain its liquid state. google.com While this approach is simple in principle, the need for specialized equipment and the difficulty in controlling the product distribution make it less favorable for large-scale, high-purity production compared to the Gabriel synthesis or reductive amination. google.com

Nitrile Hydroboration as a Reductive Route

A significant reductive route for the synthesis of this compound is the hydroboration of 2-chlorobenzonitrile (B47944). Research has demonstrated a borane-catalyzed hydroboration process that effectively reduces the nitrile to the corresponding primary amine. beilstein-journals.org In this method, 2-chlorobenzonitrile is treated with pinacolborane (HBpin) as the turnover reagent and borane (B79455) dimethyl sulfide (B99878) (H₃B·SMe₂) as the catalyst. beilstein-journals.orgbeilstein-journals.org Due to the steric hindrance from the ortho-chloro substituent, the reaction requires an elevated temperature of 80°C to proceed efficiently. beilstein-journals.org The process is conducted under an argon atmosphere for approximately 18 hours. beilstein-journals.org Following the reaction, the intermediate is treated with hydrogen chloride in diethyl ether and methanol to yield the final product, this compound hydrochloride, with an isolated yield of 65%. beilstein-journals.orgbeilstein-journals.org This catalytic protocol is notable for its application to a range of aryl nitriles and its ability to tolerate various functional groups. beilstein-journals.org

| Parameter | Condition |

|---|---|

| Starting Material | 2-Chlorobenzonitrile |

| Reagent | Pinacolborane (HBpin) |

| Catalyst | Borane dimethyl sulfide (H₃B·SMe₂) |

| Temperature | 80°C |

| Reaction Time | 18 hours |

| Isolated Yield | 65% (as hydrochloride salt) |

Advanced Synthetic Strategies and Catalysis in this compound Synthesis

Catalytic Systems for Nitrile Reduction to Amines

Beyond the specific hydroboration route, several catalytic systems are employed for the reduction of nitriles like 2-chlorobenzonitrile to amines. These systems vary in reagents, conditions, and catalytic agents, offering different advantages.

Titanium-Activated Ammonia-Borane Reduction : A facile method for converting nitriles to primary amines at room temperature involves using ammonia-borane as the reductant in the presence of titanium tetrachloride (TiCl₄) as an activator. mdpi.comresearchgate.net This system successfully reduces ortho-chlorobenzonitrile to this compound with a 72% yield without causing dehalogenation. mdpi.com The reaction proceeds efficiently in diethyl ether, and the desired amine is isolated after a simple acid-base workup. mdpi.comresearchgate.net

Heterogeneous Metal Catalysis : Traditional catalytic hydrogenation using non-noble metals is another important strategy. researchgate.net Iron-based heterogeneous catalysts (e.g., Fe/Fe-O@SiO₂) have been used for the hydrogenation of chlorobenzonitriles. researchgate.net These reactions, however, often require more demanding conditions, such as high temperatures (e.g., 120°C) and high hydrogen pressures (e.g., 50 bar), often in the presence of ammonia. researchgate.net Nickel catalysts are also recognized for their ability to reduce nitriles to amines. chemicalland21.com

Borane-Catalyzed Hydroboration : As detailed previously, borane-based catalysts such as H₃B·SMe₂ with a borane source like HBpin provide an effective, metal-free catalytic system for the reduction of 2-chlorobenzonitrile. beilstein-journals.orgnih.gov This approach is part of a broader class of reductions using borane derivatives like borane-tetrahydrofuran (B86392) (B-THF) and borane-dimethyl sulfide (BMS). mdpi.com

| Catalytic System | Reagents | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| Titanium-Activated Ammonia-Borane | Ammonia-borane, TiCl₄ | Room Temperature | 72% | mdpi.com |

| Borane-Catalyzed Hydroboration | HBpin, H₃B·SMe₂ | 80°C | 65% | beilstein-journals.orgbeilstein-journals.org |

| Heterogeneous Iron Catalyst | H₂, NH₃ | 120°C, 50 bar H₂ | N/A for ortho-isomer | researchgate.net |

| General Nickel Catalyst | H₂ | Varies | Varies | chemicalland21.com |

One-Pot Reaction Strategies for Derivatization

This compound serves as a key intermediate in one-pot reactions for synthesizing more complex derivatives, streamlining synthetic processes and improving efficiency.

One such strategy involves a one-pot synthesis of carboxylic acid derivatives through a copper-catalyzed carbonylative coupling. google.com In this process, this compound acts as a nucleophile, reacting with other substrates in a single step to form amide derivatives like N-(2-chlorobenzyl)benzamide. google.com

Another advanced one-pot approach is the synthesis of α-aminophosphonates. researchgate.net This method involves the coupling of an N-benzylamine, such as this compound, with a hydrophosphoryl compound like diethyl phosphite (B83602). The reaction is driven by the aerobic auto-oxidation of a heteroaromatic aldehyde, which functions with high catalytic performance in a metal- and solvent-free procedure. researchgate.net This strategy is particularly useful for creating peptidomimetic compounds. researchgate.net

Process Optimization and Purity Enhancement in this compound Synthesis

The optimization of reaction conditions and effective management of by-products are critical for achieving high purity and yield in the industrial production of this compound. The Gabriel synthesis, a common method starting from 2-chlorobenzyl chloride, provides clear examples of such process controls. google.com

Reaction Condition Tuning (Temperature, Stoichiometry, Solvent Effects)

Meticulous control over reaction parameters is essential for maximizing product yield and minimizing impurities.

Temperature Control : In the Gabriel synthesis, maintaining the correct reflux temperature during the reaction of 2-chlorobenzyl chloride with potassium phthalimide is crucial. This ensures the complete conversion of the starting material while preventing the decomposition of the solvent, typically dimethylformamide (DMF).

Stoichiometry Adjustments : To drive the reaction to completion, a slight excess (5–10%) of potassium phthalimide is often used. This stoichiometric adjustment helps to minimize the amount of unreacted 2-chlorobenzyl chloride starting material in the product mixture.

Solvent Effects : The choice of solvent is significant. Dimethylformamide (DMF) is an effective solvent for the first step of the Gabriel synthesis, facilitating the reaction between 2-chlorobenzyl chloride and potassium phthalimide. google.com

| Parameter | Optimization Strategy | Purpose |

|---|---|---|

| Temperature | Maintain consistent reflux temperature | Ensure complete conversion, prevent solvent decomposition |

| Stoichiometry | Use 5–10% excess of potassium phthalimide | Drive reaction completion, reduce residual starting material |

| Solvent | Utilize Dimethylformamide (DMF) | Provide an effective medium for the reaction |

By-product Management and Recycling Protocols

An economically and environmentally sound synthesis process incorporates robust protocols for managing and recycling by-products. The Gabriel synthesis of this compound is a prime example of a closed-loop system.

Solvent Recovery : After the reaction, the DMF solvent can be recovered with high efficiency. Post-reaction filtration allows for over 95% of the DMF to be reclaimed for reuse in subsequent batches, significantly reducing waste and operational costs.

Intermediate Recycling : Any unreacted intermediates, such as 2-chlorobenzylphthalamic acid by-products, can also be ammonolyzed back to 2-chlorobenzylphthalimide, which is the direct precursor to the final product.

| Material | Type | Management Protocol |

|---|---|---|

| Dimethylformamide (DMF) | Solvent | Recovered via filtration (>95% reuse) |

| Phthalic Acid / Phthalylhydrazide | By-product | Converted back to phthalimide for reuse |

| 2-Chlorobenzylphthalamic acid | By-product/Intermediate | Recycled back to 2-chlorobenzylphthalimide |

Chromatographic and Distillation Techniques for Product Purity

The final purity of this compound is critical for its subsequent use in pharmaceutical and agrochemical synthesis. Achieving high purity, often specified as 98% or greater, necessitates effective purification strategies to remove unreacted starting materials, by-products, and other impurities. labproinc.com The primary methods employed for the purification of this compound are distillation under reduced pressure and various forms of chromatography. google.comgoogle.com The choice of method often depends on the scale of production, the nature of the impurities, and the desired final purity.

Chromatographic Techniques

Chromatography is a versatile and widely used technique for the purification and analysis of this compound. It is particularly effective for removing closely related impurities.

Column Chromatography: This is a standard method for purifying this compound on a laboratory scale. Silica (B1680970) gel is commonly used as the stationary phase. vulcanchem.comrsc.org For instance, after synthesis, the crude product can be subjected to silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to isolate the pure compound. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is primarily utilized for analytical purposes to assess the purity of this compound. Reverse-phase (RP) HPLC methods are effective for this analysis. sielc.com One specific method employs a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid can be used in place of phosphoric acid. sielc.com This analytical technique is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Gas Chromatography (GC): GC is another instrumental method frequently used to determine the final purity of this compound. Purity levels of 99% to 99.9% have been reported and verified using GC analysis after purification. google.comgoogle.comprepchem.com

The table below summarizes various chromatographic conditions used for the purification and analysis of this compound.

Table 1: Summary of Chromatographic Purification and Analysis Methods

| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose | Reported Purity | Citation |

| Column Chromatography | Silica Gel | Hexane:Ethyl Acetate | Purification | - | rsc.org |

| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | Analysis | - | sielc.com |

| GC | RTX 200 column | - | Analysis | 99% - 99.9% | google.comprepchem.comgoogle.com |

Distillation Techniques

Distillation is a highly effective method for purifying this compound, particularly on an industrial scale, as it is generally more cost-effective for large quantities than chromatography. The process takes advantage of the compound's boiling point to separate it from non-volatile impurities.

Vacuum Distillation: Due to its relatively high boiling point at atmospheric pressure (215 °C), this compound is typically purified by distillation under reduced pressure (vacuum distillation). google.comchemicalbook.com This technique allows the compound to boil at a much lower temperature, preventing potential thermal decomposition and the formation of degradation by-products. After initial workup and extraction, the crude product can be distilled to yield a substantially pure, colorless liquid. google.com

Research and patent literature provide specific parameters for the successful distillation of this compound, as detailed in the following table.

Table 2: Reported Conditions for Vacuum Distillation of this compound

| Boiling Point (°C) | Pressure | Reported Yield | Final Purity | Citation |

| 67-70 | 7 hPa | 74% (of crude) | Substantially pure | google.com |

| 50-60 | Reduced Pressure | 90% | 99% (by GC) | google.com |

| 106 | 18 mmHg | 80% | - | google.com |

In a typical post-synthesis procedure, after the reaction is complete, by-products such as phthalic acid or 2-chlorobenzylphthalamic acid are removed. google.com This is often achieved by acidification to precipitate the insoluble acids, followed by filtration. The filtrate, containing the desired product as a salt, is then made basic, and the free this compound is extracted using an organic solvent like methylene (B1212753) chloride. google.comprepchem.com The final purification of the extracted product is then accomplished by vacuum distillation. google.com

Chemical Reactivity and Derivatization Chemistry of 2 Chlorobenzylamine

Fundamental Reactivity Patterns of the Amine Moiety

The primary amine group is the most reactive site in the 2-chlorobenzylamine molecule, governing its fundamental chemical properties. nih.gov Its reactivity is characterized by the lone pair of electrons on the nitrogen atom, which allows it to act as a nucleophile and a base. cymitquimica.com

Nucleophilic Substitution Reactions

The amine group of this compound readily participates in nucleophilic substitution reactions. cymitquimica.com The nitrogen atom's lone pair can attack electrophilic centers, leading to the formation of new carbon-nitrogen bonds and more complex molecular architectures.

This reactivity is harnessed in the synthesis of various derivatives. For instance, this compound can be alkylated by reacting with suitable alkyl halides or other alkylating agents. A laboratory-scale synthesis of (2-chlorobenzyl)(3,4-dimethoxybenzyl)amine (B444908) involves the nucleophilic attack of this compound on 3,4-dimethoxybenzyl chloride in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃). vulcanchem.com Similarly, it can be used in reactions with ω-bromoalkyl-isoindoline-1,3-dione derivatives to form compounds evaluated as cholinesterase inhibitors. mdpi.com The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, allows for the coupling of this compound derivatives with allylic carbonates after protecting the amine as a 2-nitrosulfonamide to enhance nucleophilicity. The amine groups can also be acylated by reacting with acyl chlorides to form amides. smolecule.com

| Reactants | Reagents/Conditions | Product | Reference |

| This compound, 3,4-dimethoxybenzyl chloride | Base (e.g., NaOH or K₂CO₃), Anhydrous DCM or THF | (2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine | vulcanchem.com |

| This compound, 2-nitrobenzenesulfonyl chloride, Allyl methyl carbonate | 1. Triethylamine (TEA), DCM; 2. Pd(OAc)₂, dppf, THF, 60°C | N-[(2-chlorophenyl)methyl]prop-2-en-1-amine | |

| This compound, Diethyl phosphite (B83602) | Catalyst-free, Solvent-free | 2-Chlorobenzyl ammonium (B1175870) salt of phosphonic acid | researchgate.net |

Table 1: Examples of Nucleophilic Substitution Reactions Involving this compound.

Protonation and Salt Formation

As a primary amine, this compound is basic and reacts with acids in exothermic neutralization reactions to form salts. nih.govchemicalbook.comechemi.com This property is fundamental to its handling and purification. The formation of a salt, such as a hydrochloride or hydrobromide salt, can enhance the compound's solubility in polar solvents like water and improve its stability. vulcanchem.comsmolecule.com

For example, in the synthesis of (2-chlorobenzyl)(3,4-dimethoxybenzyl)amine, the resulting free base is treated with hydrobromic acid (HBr) to precipitate the corresponding hydrobromide salt. vulcanchem.com In another instance, the reaction between this compound and diethyl phosphite under solvent- and catalyst-free conditions yields a new 2-chlorobenzyl ammonium salt of phosphonic acid. researchgate.net The one-step acid hydrolysis of N-(2-chlorobenzyl)phthalimide also produces the acid salt of this compound, which can then be converted to the free amine by adding a base. google.com

| Amine | Acid | Solvent | Product Salt | Reference |

| (2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine | Hydrobromic acid (HBr) | Ethanol or Diethyl ether | (2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide | vulcanchem.com |

| This compound | Hydrochloric acid (HCl) | Water | This compound hydrochloride | google.com |

| This compound | Diethyl phosphite | None | 2-Chlorobenzyl ammonium salt of phosphonic acid | researchgate.net |

| N,N'-Pentamethylenebis(this compound) | Hydrochloric acid (HCl) | Not specified | N,N'-Pentamethylenebis(this compound) dihydrochloride | smolecule.com |

Table 2: Examples of Salt Formation with this compound and its Derivatives.

Oxidation and Reduction Pathways

The amine moiety of this compound can undergo both oxidation and reduction, although these are generally less common than its nucleophilic and basic reactions. The amine group can be oxidized to form imines or nitriles. In combination with strong reducing agents, such as hydrides, amines like this compound can generate flammable gaseous hydrogen. nih.govchemicalbook.comechemi.com

Synthesis of Functionalized Derivatives and Complex Architectures

The reactivity of this compound makes it a valuable building block for synthesizing more complex molecules, including Schiff bases and their metal complexes, which are of significant interest in coordination chemistry. mendelchemicals.com

Schiff Base Formation and Their Metal Complexes

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or ketone. this compound serves as the primary amine component in the synthesis of various Schiff base ligands. These ligands, often containing additional donor atoms like oxygen or sulfur, can then coordinate with transition metal ions to form stable metal complexes. The resulting complexes have been investigated for their diverse structural and chemical properties. jocpr.comresearchgate.net

The synthesis of Schiff base ligands using this compound allows for the creation of specific coordination environments for metal ions. For example, the Schiff base N-(5-nitro-2-hydroxybenzylidene)-2-chlorobenzylamine (L1H) was synthesized by the condensation of a 1:1 equimolar ratio of 5-nitrosalicylaldehyde and this compound in methanol (B129727) under reflux. This ligand was subsequently used to synthesize mixed ligand complexes with various transition metals. jocpr.comresearchgate.net

In a typical synthesis of a mixed ligand complex, N-(5-nitro-2-hydroxybenzylidene)-2-chlorobenzylamine (L1H) and another Schiff base, N-(5-nitro-2-hydroxybenzylidene)-4-aminobenzene-1-sulfonamide (L2H), are mixed in a 1:1:1 equimolar ratio with a metal salt (e.g., Mn(II), Co(II), Ni(II), Cu(II), or Fe(III)) in methanol. The pH of the solution is adjusted to facilitate complexation, and the resulting solid complex is isolated. Characterization of these complexes indicated a 1:1:1 (metal:ligand1:ligand2) stoichiometry and a non-electrolytic nature. jocpr.com Thermal analysis confirmed the presence of coordinated water molecules, and spectroscopic and magnetic data suggested an octahedral geometry for the metal centers. jocpr.comresearchgate.net

Another example is the synthesis of the polydentate Schiff base ligand, (E)-2-(((2-chlorobenzyl)imino)methyl)phenol (CIMP), by condensing this compound with 2-hydroxybenzaldehyde. researchgate.net This ligand was then used to prepare copper(II) and nickel(II) complexes, which served as precursors for the thermal decomposition synthesis of CuO and NiO nanoparticles. researchgate.net

| Step | Reactants | Reagents/Conditions | Product | Reference |

| Ligand Synthesis | 5-Nitrosalicylaldehyde, this compound | Methanol, Reflux (2-3 hrs) | N-(5-nitro-2-hydroxybenzylidene)-2-chlorobenzylamine (L1H) | |

| Complex Synthesis | L1H, L2H*, Metal Chloride | Methanol, 0.1N NaOH (to adjust pH) | [M(L1)(L2)(H₂O)₂] (M = Mn, Co, Ni, Cu) |

*L2H = N-(5-nitro-2-hydroxybenzylidene)-4-aminobenzene-1-sulfonamide Table 3: Synthesis of a Mixed Ligand Metal Complex using a this compound-derived Schiff Base.

Coordination Chemistry with Transition Metals (e.g., Mn(II), Co(II), Ni(II), Cu(II), Fe(III), Pd(II))

The chemical reactivity of this compound extends to its role as a ligand in coordination chemistry. It is often used to synthesize Schiff base ligands, which then coordinate with various transition metal ions. A common precursor is the Schiff base N-(5-nitro-2-hydroxybenzylidene)-2-chlorobenzylamine (L1H), formed by the condensation of 5-nitrosalicylaldehyde and this compound. jocpr.comresearchgate.net This Schiff base ligand, along with a secondary ligand, coordinates with Mn(II), Co(II), Ni(II), Cu(II), and Fe(III) to form stable, mononuclear mixed ligand complexes. jocpr.comresearchgate.net

The coordination typically occurs through the nitrogen atom of the azomethine group (CH=N) and the oxygen atom of the phenolic group of the Schiff base. ias.ac.inamazonaws.com In the case of mixed ligand complexes involving N-(5-nitro-2-hydroxybenzylidene)-2-chlorobenzylamine, analytical data reveal a 1:1:1 stoichiometry for the metal, the primary Schiff base ligand, and a secondary Schiff base ligand. jocpr.comresearchgate.net Thermal analysis of these complexes often confirms the presence of coordinated water molecules within the structure. jocpr.comresearchgate.net The resulting metal complexes are generally dark-colored, amorphous solids that are soluble in solvents like DMF and DMSO. jocpr.com Molar conductance measurements indicate that these complexes are non-electrolytic in nature. jocpr.comresearchgate.net While direct complexation of this compound is possible, its derivatization into more complex ligands like Schiff bases is a common strategy to achieve stable coordination with transition metals. ias.ac.inamazonaws.com

Structural Analysis of Metal Complexes

The structures of metal complexes derived from this compound-based ligands have been elucidated using various spectroscopic and analytical techniques. For the mixed ligand complexes of Mn(II), Co(II), Ni(II), Cu(II), and Fe(III) with the Schiff base N-(5-nitro-2-hydroxybenzylidene)-2-chlorobenzylamine, an octahedral geometry is consistently suggested for all the metal centers. jocpr.comresearchgate.net This geometry is supported by electronic spectra and magnetic susceptibility measurements. jocpr.com

Spectroscopic analysis provides key insights into the coordination mode. A shift in the infrared (IR) frequency of the azomethine (C=N) group to a lower wavenumber in the complexes compared to the free ligand indicates that the nitrogen atom is coordinated to the metal ion. tandfonline.com

The electronic spectrum of the Cu(II) complex typically shows a broad band around 13333 cm⁻¹, which is assigned to the ²Eg → ²T₂g transition, characteristic of an octahedral geometry. jocpr.com For the Ni(II) complex, the ratio of spectral bands (ν2:ν1) is approximately 1.62, falling within the typical range for octahedral Ni(II) complexes. jocpr.com The spectral data for the Co(II) complex are also consistent with an octahedral environment. jocpr.com The Fe(III) complex exhibits bands characteristic of a high-spin octahedral configuration. researchgate.net Similarly, the magnetic moment for the Mn(II) complex suggests an octahedral geometry. researchgate.net For some palladium(II) complexes with related Schiff base ligands, a square planar geometry is observed. aip.org

Table 1: Structural Data for Transition Metal Complexes with N-(5-nitro-2-hydroxybenzylidene)-2-chlorobenzylamine Derived Ligands

| Metal Ion | Proposed Geometry | Key Spectral Data (cm⁻¹) | Magnetic Moment (B.M.) | Reference |

| Mn(II) | Octahedral | - | 5.30 | researchgate.net |

| Co(II) | Octahedral | ν1: ~9881, ν3: ~19607 | 4.86 | jocpr.comresearchgate.net |

| Ni(II) | Octahedral | ν1: ~10020, ν2: ~16216 | 3.12 | jocpr.com |

| Cu(II) | Octahedral | ~13333 (²Eg → ²T₂g) | 1.82 | jocpr.com |

| Fe(III) | Octahedral | ~20000 (LMCT) | 5.30 | researchgate.net |

| Pd(II) | Square Planar | - | - | aip.org |

Formation of Urea (B33335) and Carbamate (B1207046) Derivatives

This compound serves as a key building block in the synthesis of various urea and carbamate derivatives. The primary amino group of this compound readily undergoes reactions with isocyanates and other carbonyl compounds to form these functional groups.

A direct and common method for synthesizing N,N'-disubstituted ureas involves the reaction of this compound with an appropriate isocyanate. For instance, reacting this compound with cyclohexyl isocyanate under controlled temperature conditions (0–5°C) in a solvent like dichloromethane (B109758) yields 1-((2-chlorophenyl)methyl)-3-(cyclohexyl)urea. smolecule.com Another approach involves the in-situ generation of an isocyanate from a primary amine using carbon dioxide and dehydrating agents, which then reacts with this compound. acs.org However, it has been noted that sterically hindered amines like this compound can result in lower yields in such coupling reactions. acs.org

Carbamates can also be synthesized from this compound. One method involves the reaction of secondary amine carbamic acids with activated alcohols. acs.org A more direct route to urea derivatives can also be achieved through the oxidative carbonylation of primary amines like this compound, catalyzed by transition metal complexes such as W(CO)₆. uea.ac.uk

Table 2: Examples of Urea Synthesis from this compound

| Reactant | Product | Synthesis Method | Reference |

| Cyclohexyl isocyanate | 1-((2-Chlorophenyl)methyl)-3-(cyclohexyl)urea | Direct reaction in dichloromethane | smolecule.com |

| Primary amine + CO₂/PBu₃/DBAD | Unsymmetrical disubstituted urea | In-situ isocyanate formation | acs.org |

| - | N,N′-Disubstituted ureas | W(CO)₆-catalyzed oxidative carbonylation | uea.ac.uk |

Heterocyclic Compound Synthesis

9-Benzylaminoacridine Derivatives

This compound is utilized in the synthesis of substituted acridine (B1665455) compounds. Specifically, it can be used to produce 9-benzylaminoacridine derivatives. The synthesis of acridin-9-yl-(2-chlorobenzyl)-amine involves the reaction of 9-chloroacridine (B74977) with this compound. mdpi.com This nucleophilic substitution reaction results in the formation of a yellow powder, which can be purified using column chromatography. mdpi.com The structure of the resulting derivative is confirmed through spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. mdpi.com

Table 3: Synthesis of Acridin-9-yl-(2-chlorobenzyl)-amine

| Starting Materials | Product | Yield | Melting Point (°C) | Reference |

| 9-Chloroacridine, this compound | Acridin-9-yl-(2-chlorobenzyl)-amine | 12% | 113–115 | mdpi.com |

Benzimidazole (B57391) Derivatives

Benzimidazole scaffolds can be synthesized using this compound as a key reactant. ctu.edu.vn A prominent method is the oxidative condensation of this compound with 1,2-diaminoarenes, such as 1,2-phenylenediamine. ctu.edu.vn This reaction, when carried out in chlorobenzene (B131634) at 130°C under an oxygen atmosphere and catalyzed by a metal-organic framework (MOF-235) or ferric chloride (FeCl₃), yields 2-(2-chlorophenyl)-1H-benzo[d]imidazole. ctu.edu.vn The yield for this specific reaction has been reported to be 79%. ctu.edu.vn Alternative methods for creating N-substituted-2-chlorobenzimidazoles involve the alkylation of 2-chlorobenzimidazole (B1347102) under various "green" conditions, such as physical grinding or microwave irradiation. derpharmachemica.com

Thiohydantoin Derivatives

This compound is a precursor for the synthesis of thiohydantoin derivatives, which are sulfur analogs of hydantoins. bibliotekanauki.plmdpi.com The synthesis typically proceeds through an intermediate thiourea (B124793) or isothiocyanate. This compound can be reacted with ethyl isothiocyanatoacetate to form ethyl 2-(3-(2-chlorobenzyl)thioureido)acetate, a thiourea derivative. mdpi.com This intermediate can then undergo cyclization to form the thiohydantoin ring. nih.govresearchgate.net

A general and versatile route involves first converting the primary amine (this compound) into an isothiocyanate by treating it with a reagent like thiophosgene. nih.gov The resulting 2-chlorobenzyl isothiocyanate can then be coupled with an α-amino acid derivative, followed by cyclization, to yield the desired 1,3-disubstituted 2-thiohydantoin. nih.govresearchgate.net This multi-step process allows for the creation of a diverse library of thiohydantoin compounds. nih.gov

Xanthine (B1682287) Derivatives

This compound serves as a crucial building block in the synthesis of various xanthine derivatives, which are investigated for their potential as adenosine (B11128) receptor antagonists. nih.govresearchgate.net A common synthetic strategy involves the nucleophilic substitution of a halogenated xanthine precursor with this compound. nih.gov

One approach begins with theobromine, which undergoes oxidative bromination at the C8 position, followed by N-alkylation at the N1 position. The resulting intermediate is then reacted with this compound, either through conventional heating or microwave irradiation, to yield the desired 8-benzylaminoxanthine derivative. nih.gov

Another synthetic route starts with cyclopropylamine, which is converted through a series of reactions to 1-cyclopropyl-7-methyl-8-bromo-1H-purine-2,6(3H,7H)-dione. This intermediate is then N-alkylated at the N1 position with propargyl bromide and subsequently condensed with this compound using microwave irradiation to produce the final xanthine derivative. nih.gov The synthesis of a specific derivative, 8-((2-chlorobenzyl)amino)-1-cyclopropyl-7-methyl-3-(prop-2-yn-1-yl)-1H-purine-2,6(3H,7H)-dione, has been reported with a 46% yield. nih.gov

The resulting 8-benzylaminoxanthine derivatives, particularly those with a this compound substituent at the C8 position, have shown notable affinities for adenosine receptors. nih.govresearchgate.net

Reactions Involving the Chlorobenzyl Moiety (e.g., in Perovskite Formation)

The chlorobenzyl moiety of this compound and its isomers has been utilized in the formation and passivation of perovskite materials for solar cell applications. dyenamo.sejim.org.cnresearchgate.netbsb-muenchen.de Organic cations derived from chlorobenzylamines can be used to form two-dimensional (2D) perovskite layers on top of three-dimensional (3D) perovskite films. jim.org.cnbsb-muenchen.de

For instance, 4-chlorobenzylamine (B54526) has been used to react with 3D perovskite and residual lead iodide (PbI2) to form an in-situ 2D perovskite top layer. jim.org.cnbsb-muenchen.de This 2D layer serves to passivate surface and grain boundary defects in the 3D perovskite film, which can otherwise lead to non-radiative recombination of charge carriers and degradation of the material. jim.org.cnbsb-muenchen.de Similarly, 3-chlorobenzylamine (B151487) has been employed to construct a 2D passivation layer on methylamine (B109427) lead iodide (MAPbI3) perovskites. researchgate.net The 2-chloro-phenethylammonium iodide (2-Cl-PEAI), a derivative of this compound, is used as a precursor for preparing perovskite-based opto-electronic systems, where it acts as a large organic cation to induce defect passivation. dyenamo.se

The formation of these 2D layers can enhance the hydrophobicity of the perovskite surface, thereby improving its stability against moisture. jim.org.cnresearchgate.netbsb-muenchen.de The interaction between the chlorobenzylamine derivative and the perovskite is thought to involve the formation of hydrogen bonds (N-H--I) and potentially Cl--I bonds, which help to anchor the organic cation to the perovskite surface and fill halide vacancies. researchgate.net This passivation strategy has been shown to improve the power conversion efficiency and long-term stability of perovskite solar cells. jim.org.cnresearchgate.netbsb-muenchen.de

Structure-Reactivity Relationships in this compound Derivatization

The reactivity of this compound in derivatization reactions is influenced by the electronic and steric effects of its substituents. The presence of the chlorine atom at the ortho position of the benzene (B151609) ring imparts specific characteristics that affect its reactivity.

The electron-withdrawing nature of the chlorine atom can influence the nucleophilicity of the amine group and the reactivity of the aromatic ring. In the synthesis of xanthine derivatives, the 2-chloro substituent on the benzylamine (B48309) moiety has been shown to be beneficial for achieving high affinity at adenosine A1 and A2A receptors. nih.gov This suggests that the electronic properties and steric bulk introduced by the chlorine atom play a role in the binding of the final molecule to its biological target.

In the context of perovskite passivation, the structure of the chlorobenzylamine isomer (ortho, meta, or para) can affect the formation and properties of the 2D perovskite layer. While direct comparative studies on the reactivity of the different isomers in this specific application are not detailed in the provided search results, the use of 3-chlorobenzylamine and 4-chlorobenzylamine indicates that the position of the chlorine atom is a variable that can be tuned to optimize the performance of the resulting solar cells. jim.org.cnresearchgate.netbsb-muenchen.de

The amine group of this compound readily undergoes reactions typical of primary amines, such as nucleophilic substitution and condensation reactions. For example, it can be reacted with electrophiles like 2-methylthio-2-thiazoline to form 2-(2-chlorobenzylamino)-2-thiazoline. tandfonline.com It also participates in condensation reactions with aldehydes and ketones to form imines, which can be further reduced to secondary amines.

The following table provides an overview of some reported derivatization reactions of this compound:

| Reactant(s) | Reagents/Conditions | Product Type | Ref. |

| 8-Bromo-1-cyclopropyl-7-methyl-3-(prop-2-yn-1-yl)-1H-purine-2,6(3H,7H)-dione | Microwave irradiation | Xanthine derivative | nih.gov |

| 3D Perovskite, PbI2 | In-situ reaction | 2D/3D Perovskite | jim.org.cnbsb-muenchen.de |

| Methylamine lead iodide (MAPbI3) | Post-treatment | 2D Perovskite passivation layer | researchgate.net |

| 2-Methylthio-2-thiazoline | Amyl alcohol, reflux | 2-(Substituted benzylamino)-2-thiazoline | tandfonline.com |

| 2-Thiophene acetonitrile (B52724) | Hydrogenation (Raney nickel or palladium catalyst) | N-(2-Chlorobenzyl)-2-(thiophen-2-yl)ethanamine | smolecule.com |

| 2-Chlorobenzyl chloride | K2CO3, DMF | N-[(2-chlorophenyl)methyl]prop-2-en-1-amine |

Advanced Analytical and Spectroscopic Characterization of 2 Chlorobenzylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-chlorobenzylamine and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of N-(2-chlorobenzyl)acetamide, a derivative of this compound, the aromatic protons (CHAr) appear as a multiplet in the range of δ 7.22–7.41 ppm. The methylene (B1212753) protons (CH₂) adjacent to the nitrogen atom show a doublet at δ 4.53 ppm with a coupling constant (J) of 6.0 Hz, and the methyl protons (CH₃) of the acetyl group present as a singlet at δ 2.02 ppm. For 8-(2-chlorobenzylamino)-1-propylxanthine, another derivative, the ¹H NMR spectrum in DMSO-d₆ shows signals corresponding to the cyclopropyl (B3062369) protons at δ 0.78–0.96 ppm. nih.gov The presence of rotamers can sometimes be observed in NMR spectra, as seen in N-Benzyl-N-methylacetamide, where separate signals for the major and minor rotamers are detected for the CH₂ and NCH₃ groups.

The ¹³C NMR spectrum of N-(2-chlorobenzyl)acetamide in CDCl₃ displays signals for the carbonyl carbon at δ 170.1 ppm, the aromatic carbons between δ 127.0 and 135.7 ppm, the methylene carbon at δ 41.5 ppm, and the methyl carbon at δ 23.1 ppm. The structures of newly synthesized derivatives are routinely confirmed by both ¹H and ¹³C NMR spectroscopy. nih.govacs.org

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative (N-(2-chlorobenzyl)acetamide)

| Assignment | ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 126 MHz) δ (ppm) |

|---|---|---|

| Aromatic CH | 7.22–7.41 (m, 4H) | 127.0, 128.8, 129.4, 130.0, 133.5, 135.7 |

| NH | 5.87 (s, 1H) | - |

| CH₂ | 4.53 (d, J = 6.0 Hz, 2H) | 41.5 |

| CH₃ | 2.02 (s, 3H) | 23.1 |

| C=O | - | 170.1 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (HRMS, ESI-MS)

Mass spectrometry (MS) is indispensable for determining the molecular weight and fragmentation patterns of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the elemental composition of a compound.

For instance, the sodium adduct of N-(2-chlorobenzyl)acetamide, [C₉H₁₀ClNONa]⁺, was analyzed by HRMS with electrospray ionization (ESI), with a calculated m/z of 206.0348 and a found value of 206.0359. ESI-MS is also commonly used to confirm the molecular ions of various derivatives, such as benzamide (B126) derivatives which show a molecular ion peak [M+H]⁺ at m/z 343. In the analysis of squaramide derivatives, ESI-MS was used to identify the protonated molecule [M+H]⁺. rsc.org GC-MS, which couples gas chromatography with mass spectrometry, is another valuable tool. For benzyl-(2-chlorobenzyl)-amine, GC-MS analysis identified the top peak at an m/z of 106. nih.govnih.gov

The purity and structure of synthesized compounds are often verified using liquid chromatography-mass spectrometry (LC-MS). nih.gov For example, the purity of 8-benzylaminoxanthine derivatives was determined to be at least 95% by UPLC-MS. nih.gov

Table 2: HRMS-ESI Data for N-(2-chlorobenzyl)acetamide

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [C₉H₁₀ClNONa]⁺ | 206.0348 | 206.0359 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives shows characteristic absorption bands corresponding to specific vibrational modes.

A key feature in the IR spectrum of N-(2-chlorobenzyl)acetamide is the C=O stretching vibration, which appears at 1639 cm⁻¹. The IR spectra of this compound itself are available and conform to its known structure. thermofisher.comvwr.comchemsavers.com For derivatives like a new 2-chlorobenzyl ammonium (B1175870) salt of phosphonic acid, Fourier-transform infrared (FT-IR) spectroscopy is used alongside other techniques to confirm the structure. researchgate.net The authenticity of commercial this compound is often verified by comparing its IR spectrum to a reference. fishersci.ca

Table 3: Characteristic IR Absorption for a this compound Derivative

| Functional Group | Vibrational Mode | Absorption (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretch | 1639 |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems and metal complexes.

For cobalt(III) complexes with Schiff-base ligands derived from 2-hydroxy-5-chlorobenzylamine, the electronic spectra are consistent with an octahedral cobalt(III) ion having an N₂O₄ donor set. chemicalpapers.com Similarly, di-µ-phenoxido-bridged dinuclear copper(II) complexes with N-salicylidene-2-hydroxy-5-chlorobenzylamine exhibit a characteristic charge-transfer band in the UV-Vis spectrum around 360–384 nm due to the phenoxido-bridging. chemicalpapers.com The UV-Vis spectra of Schiff base derivatives, such as (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol, are also used for characterization. nih.gov

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Metal Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons, such as paramagnetic metal complexes. While direct ESR data for this compound complexes is not prevalent in the provided context, the study of related metal complexes implies its utility. For example, the study of copper(II) and cobalt(III) complexes with ligands derived from this compound suggests that ESR would be a valuable tool for probing the magnetic properties and coordination environment of the metal center in any paramagnetic derivatives. chemicalpapers.comchemicalpapers.com

X-ray Diffraction Crystallography for Solid-State Molecular Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique has been employed to elucidate the structures of several derivatives of this compound.

For example, the crystal structure of 1-(4-bromophenyl)-3-(2-chlorobenzyl)urea was determined to be monoclinic with the space group P2₁/c. researchgate.net Similarly, a cobalt(III) complex with N-salicylidene-2-hydroxy-5-chlorobenzylamine was found to crystallize in the monoclinic space group P2₁/n, revealing an octahedral cobalt(III) complex anion. chemicalpapers.com The structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was determined to be orthorhombic, space group Pbca. nih.gov X-ray diffraction is also used to confirm the structure of new salts, such as a 2-chlorobenzyl ammonium salt of phosphonic acid. researchgate.net Furthermore, the crystal structure of Alcaligenes faecalis AADH in complex with p-chlorobenzylamine has been solved, providing insights into enzyme-substrate interactions. rcsb.org

Table 4: Crystallographic Data for 1-(4-bromophenyl)-3-(2-chlorobenzyl)urea researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.4072(6) |

| b (Å) | 8.6103(5) |

| c (Å) | 12.3824(6) |

| β (°) | 100.475(4) |

| V (ų) | 1405.60(12) |

| Z | 4 |

Chromatographic Techniques for Purity and Reaction Monitoring (GC, HPLC)

Chromatographic methods, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for monitoring the progress of reactions involving its derivatives.

Commercial this compound is often supplied with a specified purity determined by GC, with typical values being 95% or higher. srlchem.comcynorlaboratories.com For example, some suppliers specify a minimum purity of 96% or 98% by GC. thermofisher.comfishersci.casrlchem.comthermofisher.com HPLC is also a standard method for purity assessment, with some products having a purity specification of 98%. aksci.com Reaction monitoring is frequently carried out using Thin Layer Chromatography (TLC), a simpler chromatographic technique. nih.govacs.orgconicet.gov.ar For more quantitative analysis of reaction progress and final product purity, UPLC (Ultra-Performance Liquid Chromatography) is employed, often coupled with a UV detector. nih.govrsc.org HPLC methods have been specifically developed for the analysis of this compound, using a reverse-phase column with a mobile phase of acetonitrile (B52724), water, and an acid like phosphoric or formic acid. sielc.com

Biological Activities and Pharmacological Potential of 2 Chlorobenzylamine Derivatives

Research into Anticancer Activity

Derivatives incorporating the 2-chlorobenzylamine moiety have demonstrated significant potential as anticancer agents through various mechanisms of action. vulcanchem.com Research has primarily focused on their ability to interfere with crucial cellular processes necessary for cancer cell proliferation and survival.

Inhibition of DNA Topoisomerase II

A key target in cancer chemotherapy is DNA topoisomerase II, an enzyme essential for managing the topological state of DNA during replication and transcription. vulcanchem.com Several derivatives of this compound have been identified as potent inhibitors of this enzyme. For instance, certain pyridine-substituted quinolines and N-benzyl derivatives of 6-aminoflavone, which include a 2-chlorobenzyl group, have been shown to inhibit topoisomerase II. vulcanchem.commdpi.com This inhibition often leads to the stabilization of the enzyme-DNA complex, resulting in DNA strand breaks and ultimately triggering cell death. vulcanchem.com Studies have reported that some of these compounds exhibit inhibitory activity with IC50 values in the low micromolar range, highlighting their potential as effective topoisomerase II-targeting agents. mdpi.com

Mechanisms of Cell Cycle Arrest and Apoptosis Induction

The induction of apoptosis, or programmed cell death, is a hallmark of effective anticancer therapies. Derivatives of this compound have been shown to trigger this process in cancer cells. mdpi.com For example, certain 9-benzylaminoacridine derivatives can induce apoptosis and cause cell cycle arrest in either the S phase or the G2/M phase in HCT-116 colorectal carcinoma cells. nih.gov In some cases, apoptosis rates have reached up to 50%. Similarly, other derivatives have been observed to arrest the cell cycle at the G2/M checkpoint and induce apoptosis in a concentration-dependent manner in various cancer cell lines. researchgate.netnih.gov The induction of apoptosis is often mediated by the modulation of key regulatory proteins, such as increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov

Cytotoxicity Assessment Against Diverse Cancer Cell Lines

The anticancer potential of this compound derivatives has been evaluated against a wide array of human cancer cell lines. These studies have demonstrated significant cytotoxic effects across different cancer types. For instance, derivatives have shown activity against colon cancer (HCT-116), breast cancer (MCF-7), lung cancer (A549), prostate cancer (DU-145), and small cell lung cancer (H69AR). researchgate.netresearchgate.net The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Below is an interactive table summarizing the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µg/mL) |

| Benzimidazole (B57391) derivative (Compound 5) | MCF-7 | 17.8 ± 0.24 |

| Benzimidazole derivative (Compound 5) | DU-145 | 10.2 ± 1.4 |

| Benzimidazole derivative (Compound 5) | H69AR | 49.9 ± 0.22 |

| p-chlorobenzylamino derivative (8e) | U-937 | 5.7 - 12.2 (µM) |

| p-chlorobenzylamino derivative (8e) | SK-MEL-1 | 5.7 - 12.2 (µM) |

This table presents a selection of reported cytotoxicity data and is not exhaustive.

Structure-Activity Relationship (SAR) Studies for Optimized Potency

To enhance the anticancer efficacy of this compound derivatives, researchers have conducted extensive structure-activity relationship (SAR) studies. chapman.edu These investigations systematically modify the chemical structure of the parent compound to understand how different functional groups and their positions influence biological activity. For example, studies on platinum(IV) complexes supported by benzylamine (B48309) derivatives revealed that the presence and position of the chloro substituent on the benzylamine ring significantly impact their DNA binding and anticancer properties. researchgate.net Similarly, in a series of thiazole (B1198619) derivatives, the substitution pattern on the phenyl ring of the benzylamino moiety was found to be crucial for their antiproliferative activity. mdpi.comcore.ac.uknih.govdntb.gov.ua These SAR studies provide valuable insights for the rational design of new derivatives with improved potency and selectivity.

Dual-Targeting Strategies (e.g., Phosphodiesterase 5 and Topoisomerase II Inhibition)

A promising approach in cancer therapy is the development of dual-targeting agents that can simultaneously inhibit multiple pathways involved in tumor growth and survival. Some this compound derivatives have been investigated for their ability to act as dual inhibitors. A notable example is the development of 9-benzylaminoacridine derivatives that function as dual inhibitors of phosphodiesterase 5 (PDE5) and topoisomerase II. nih.gov PDE5 is an enzyme that has been implicated in the growth and survival of colon tumor cells. nih.gov By targeting both PDE5 and topoisomerase II, these compounds can exert a multi-pronged attack on cancer cells, potentially leading to enhanced therapeutic efficacy and a lower likelihood of drug resistance. nih.gov

DNA Binding and Intercalation Mechanisms

The interaction of small molecules with DNA is a well-established mechanism of action for many anticancer drugs. Several this compound derivatives have been shown to bind to DNA, primarily through intercalation. vulcanchem.comresearchgate.net Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death. vulcanchem.com The planar benzothienopyrimidine system found in some derivatives is thought to facilitate this intercalation. vulcanchem.com Physicochemical studies, such as viscosity and surface tension measurements of drug-DNA solutions, have been used to investigate and confirm the intercalative binding mode of these compounds. researchgate.net

Investigations into Antimicrobial Properties

Derivatives of this compound have been a subject of significant research interest for their potential antimicrobial applications. Studies have explored their efficacy against a wide range of pathogenic bacteria and fungi, revealing that structural modifications and coordination with metal ions can lead to potent antimicrobial agents.

Research has demonstrated that derivatives of this compound exhibit notable antibacterial properties against both Gram-positive and Gram-negative bacteria. The antibacterial effectiveness is often influenced by the specific heterocyclic system into which the 2-chlorobenzyl moiety is incorporated.

For instance, certain N-(2-chlorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide derivatives have shown effectiveness against Staphylococcus aureus and the Gram-negative bacterium Escherichia coli, with minimum inhibitory concentrations (MICs) that are comparable to standard antibiotics. Similarly, novel 5,7-diisoprenyloxyflavone derivatives featuring a 2,4-dichloro substitution exhibited significant antibacterial effects against S. aureus, with one compound (4k) registering a MIC value of 4.4 μM. scielo.br However, these particular flavonoid derivatives did not show activity against Gram-negative strains. scielo.br

Quinoxaline derivatives also represent a promising class, with certain compounds displaying good to moderate activity against the Gram-positive bacteria S. aureus (MICs of 4–16 μg/mL) and Bacillus subtilis (MICs of 8–32 μg/mL). nih.gov Furthermore, extensive investigation into benzimidazole derivatives has identified compounds with potent antibacterial activity. researchgate.net Notably, 2,5,6-trihalogenobenzimidazole analogues and related structures demonstrated a strong effect against S. aureus with a MIC of 3.12 μg/mL and were also effective against methicillin-resistant S.aureus (MRSA). researchgate.net Schiff base derivatives and their metal complexes have been screened against a panel of bacteria including E. coli, S. aureus, S. pyogenes, and P. aeruginosa. tandfonline.com

Table 1: Antibacterial Activity of Selected this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Specific Derivative Example | Target Organism | MIC | Source |

|---|---|---|---|---|

| Flavone Derivative | 2,4-Cl2 substituted (4k) | Staphylococcus aureus | 4.4 µM | scielo.br |

| Quinoxaline Derivative | Compound 5p | Staphylococcus aureus | 4 µg/mL | nih.gov |

| Quinoxaline Derivative | Compound 5p | Bacillus subtilis | 8 µg/mL | nih.gov |

| Benzimidazole Derivative | 2,5,6-trihalogenobenzimidazole | Staphylococcus aureus | 3.12 µg/mL | researchgate.net |

| Tetrazole Derivative | N-(2-chlorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide | Staphylococcus aureus | Comparable to antibiotics | |

| Tetrazole Derivative | N-(2-chlorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide | Escherichia coli | Comparable to antibiotics |

The antifungal potential of this compound derivatives has been well-documented against various pathogenic fungi. A synthetic amide, 2-chloro-N-phenylacetamide, demonstrated significant antifungal activity against multiple strains of Aspergillus flavus, with MIC values ranging from 16 to 256 μg/mL. nih.govscielo.br

Derivatives such as N-(2-chlorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide have shown inhibitory effects against fungal species like Aspergillus flavus and Penicillium purpurogenum. The scope of antifungal activity also extends to other significant pathogens. molaid.com Mixed ligand metal complexes derived from Schiff bases of this compound have been tested against Candida albicans. jocpr.com Furthermore, metal complexes of other related Schiff bases have been screened against Aspergillus niger, Aspergillus flavus, and Cladosporium. tandfonline.com In these studies, Co(II) and Cu(II) complexes were particularly effective, showing a MIC of 5 μg/mL against A. flavus and A. niger. tandfonline.com

Table 2: Antifungal Activity of Selected this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Specific Derivative Example | Target Organism | MIC | Source |

|---|---|---|---|---|

| Synthetic Amide | 2-chloro-N-phenylacetamide | Aspergillus flavus | 16-256 µg/mL | nih.govscielo.br |

| Schiff Base Complex | Cu(II) Complex | Aspergillus flavus | 5 µg/mL | tandfonline.com |

| Schiff Base Complex | Co(II) Complex | Aspergillus flavus | 5 µg/mL | tandfonline.com |

| Schiff Base Complex | Cu(II) Complex | Aspergillus niger | 5 µg/mL | tandfonline.com |

| Schiff Base Complex | Co(II) Complex | Aspergillus niger | 5 µg/mL | tandfonline.com |

| Tetrazole Derivative | N-(2-chlorobenzyl)-2-phenyl-2H-tetrazole-5-carboxamide | Aspergillus flavus | Not specified | |

| Schiff Base Complex | Mixed Ligand Complex | Candida albicans | Not specified | jocpr.com |

The antimicrobial action of this compound derivatives is believed to involve several mechanisms, with membrane disruption being a key proposed pathway. For antifungal agents like 2-chloro-N-phenylacetamide, the mechanism is thought to involve binding to ergosterol, a critical component of the fungal plasma membrane. nih.govscielo.br This interaction likely disrupts membrane integrity and function. An additional proposed mechanism for this compound is the inhibition of DNA synthesis. nih.govscielo.br

A consistent finding across numerous studies is that the antimicrobial potency of this compound-based ligands, particularly Schiff bases, is significantly enhanced upon complexation with transition metal ions. tandfonline.comjocpr.com The coordination of metals such as copper(II), cobalt(II), nickel(II), and silver(I) with these organic ligands often results in complexes that are more powerful bacteriostatic or fungistatic agents than the free ligands themselves. researchgate.nettandfonline.comresearchgate.net

This synergistic effect is widely explained by chelation theory. The process of chelation can increase the lipophilic character of the metal ion, allowing for more efficient transport across the microbial cell membrane. tandfonline.com This principle has been observed in various studies where metal complexes of benzimidazole and other derivatives showed greater antimicrobial activity than the parent compounds. researchgate.netnih.gov The formation of these metal complexes is considered a successful strategy for boosting the efficacy of antimicrobial agents. jocpr.comnih.gov

Proposed Mechanisms of Antimicrobial Action (e.g., Membrane Disruption)

Enzyme Inhibition Studies

Beyond its role as a precursor for antimicrobial agents, the parent compound this compound has been identified as an inhibitor of key enzymes in the coagulation cascade. Specifically, this compound has demonstrated inhibitory activity against both plasmin and bovine thrombin. theclinivex.comguidechem.comechemi.comlookchem.comchemicalbook.com Plasmin is a crucial enzyme involved in fibrinolysis, the process of breaking down blood clots, while thrombin is a central enzyme in the formation of clots. The ability to inhibit these enzymes suggests a potential role for this compound and its derivatives in modulating hemostasis.

Urease Inhibitory Activity of Schiff Base Complexes

Schiff base complexes derived from this compound have demonstrated notable potential as urease inhibitors. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, and its inhibition is a key strategy in the treatment of diseases caused by urease-producing bacteria, such as Helicobacter pylori. zu.edu.pk

Transition metal complexes, particularly those involving copper(II), have been a major focus of this research. For instance, Schiff base transition metal(II) complexes formed by reacting 3,5-dibromosalicylaldehyde (B1199182) with this compound have been synthesized and studied. researchgate.net Molecular docking studies of these copper(II) complexes have indicated strong interactions with the urease enzyme, which helps to explain their potent inhibitory activity. zu.edu.pkresearchgate.net The interest in copper complexes as urease inhibitors is partly due to the strong Lewis acid properties of copper ions. researchgate.net

The mechanism of urease inhibition by these Schiff base complexes generally involves the binding of the compound to the active site of the urease enzyme. This action prevents the enzyme from breaking down urea, thereby reducing the production of harmful ammonia. zu.edu.pk Studies have shown that copper(II) complexes of Schiff bases can exhibit potent urease inhibition with IC50 values in the micromolar range. zu.edu.pk For example, a Cu(II) complex of a Schiff base derived from this compound showed potent inhibitory activity against jack bean urease. zu.edu.pk In some cases, these complexes have shown greater potency than standard reference compounds like acetohydroxamic acid and thiourea (B124793). researchgate.netmdpi.comsemanticscholar.org

Table 1: Urease Inhibitory Activity of Selected Schiff Base Metal Complexes

| Compound Type | Target Enzyme | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| Copper(II) Schiff Base Complex | Jack Bean Urease | 0.43 - 2.25 | Acetohydroxamic acid | 42.12 |

| Nickel(II) Schiff Base Complex | Jack Bean Urease | 4.36 - 8.25 | Acetohydroxamic acid | 42.12 |

| Ligand-Copper Complex | Urease | 9.31 ± 1.31 | Thiourea | 21.80 ± 1.88 |

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. core.ac.ukmdpi.com Derivatives of this compound have been explored for their potential as CDK inhibitors.

In one study, a series of 2-arylalkylamino-4-amino-5-(3',4',5'-trimethoxybenzoyl)-thiazole derivatives were designed as dual inhibitors of tubulin and CDKs. core.ac.ukdntb.gov.ua Among these, the p-chlorobenzylamino derivative (compound 8e) was one of the most active compounds, inhibiting the growth of U-937 and SK-MEL-1 cancer cell lines. dntb.gov.uanih.gov However, further investigation revealed that the most active compounds in this series did not significantly inhibit tubulin polymerization or CDK activity at a concentration of 10 µM, suggesting that their antiproliferative effects may be due to other mechanisms. core.ac.ukdntb.gov.uanih.gov